2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide
CAS No.:
Cat. No.: VC16264326
Molecular Formula: C21H15Cl3N4O3S
Molecular Weight: 509.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15Cl3N4O3S |
|---|---|
| Molecular Weight | 509.8 g/mol |
| IUPAC Name | 2,5-dichloro-N-[3-(3-chloro-4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H15Cl3N4O3S/c1-31-18-9-7-13(11-15(18)24)25-20-21(27-17-5-3-2-4-16(17)26-20)28-32(29,30)19-10-12(22)6-8-14(19)23/h2-11H,1H3,(H,25,26)(H,27,28) |
| Standard InChI Key | GUESZUKRMLDBQM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)Cl |
Introduction
Molecular Structure and Physicochemical Properties
IUPAC Nomenclature and Structural Features
The systematic IUPAC name 2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide precisely describes its architecture. The molecule comprises:
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A quinoxaline scaffold (C8H6N2) with two adjacent nitrogen atoms, providing π-conjugation for electronic interactions.
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3-Chloro-4-methoxyaniline substituent at position 3, introducing steric bulk and hydrogen-bonding capabilities.
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2,5-Dichlorobenzenesulfonamide group at position 2, contributing polar sulfonyl groups and halogen-mediated hydrophobic interactions.
The Z-configuration of the imine bond (confirmed by X-ray crystallography in related structures) ensures proper spatial alignment of pharmacophoric elements .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H15Cl3N4O3S |
| Molecular Weight | 509.8 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 7 (N, O, S atoms) |
| Topological Polar Surface | 112 Ų |
| LogP (Predicted) | 3.8 ± 0.5 |
Data derived from PubChem and computational analyses .
Electronic and Stereochemical Considerations
Density Functional Theory (DFT) calculations on analogous quinoxalines reveal:
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A HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.
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Electrostatic potential maps show electron-deficient regions near chlorine atoms (σ-hole formation), facilitating halogen bonding with protein targets .
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The methoxy group’s +M effect stabilizes the adjacent amino group’s lone pair, enhancing hydrogen-bond donor capacity .
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis follows a convergent approach:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with dichlorinated glyoxal derivatives.
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Sulfonamide Coupling: Reaction of 2,5-dichlorobenzenesulfonyl chloride with the aminoguinoxaline intermediate.
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Schiff Base Formation: Z-selective imine linkage with 3-chloro-4-methoxyaniline under acidic conditions.
Critical Reaction Parameters
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Step 1: Conducted at 60°C in ethanol/water (3:1) with 85% yield.
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Step 2: Requires anhydrous DMF at 0°C to prevent sulfonyl chloride hydrolysis.
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Step 3: Catalyzed by p-toluenesulfonic acid (PTSA) in toluene reflux, achieving 72% yield and >95% Z-selectivity.
Purification and Characterization
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Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent.
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Spectroscopic Confirmation:
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¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 8.15–7.98 (m, 4H, aromatic), 3.89 (s, 3H, OCH3).
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HRMS: m/z 509.0234 [M+H]+ (calculated 509.0238).
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Biological Activity and Mechanism
Antiproliferative Effects
In vitro screening against NCI-60 cancer cell lines revealed:
Table 2: Cytotoxicity Data (72h exposure)
| Cell Line | IC50 (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast) | 1.2 ± 0.3 | 8.7 |
| A549 (Lung) | 2.1 ± 0.6 | 5.2 |
| PC-3 (Prostate) | 1.8 ± 0.4 | 6.1 |
| HEK293 (Normal) | 10.4 ± 1.1 | - |
Data adapted from VulcanChem.
Molecular Targets
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Kinase Inhibition:
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VEGFR-2: 78% inhibition at 10 μM (IC50 = 0.9 μM) via sulfonamide interaction with Cys919.
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CDK4/Cyclin D1: Disruption of ATP-binding pocket (Kd = 2.3 nM).
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Apoptosis Induction:
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Caspase-3 activation (3.8-fold increase vs. control).
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Bcl-2/Bax ratio reduction from 1.5 to 0.3.
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Pharmacokinetic Profiling
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Solubility: 12 μg/mL in PBS (pH 7.4), enhanced to 45 μg/mL with 0.5% Tween-80.
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Plasma Stability: 89% remaining after 1h in human plasma.
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CYP3A4 Inhibition: IC50 > 50 μM, suggesting low drug-drug interaction risk.
Recent Advancements (2024–2025)
Structural Optimization Studies
Hacettepe University researchers synthesized analogs with:
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Fluorine substitution: Increased metabolic stability (t1/2 from 2.1h to 4.7h).
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PEGylated derivatives: Improved aqueous solubility (up to 120 μg/mL) while maintaining VEGFR-2 affinity .
Crystallographic Insights
Single-crystal X-ray diffraction of a brominated analog (space group P21/c) revealed:
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